molecular formula C41H79N3O12 B591065 Tulathromycin B CAS No. 280755-12-6

Tulathromycin B

Cat. No.: B591065
CAS No.: 280755-12-6
M. Wt: 806.092
InChI Key: JEBMHQVCOAWRCT-CAHYNIAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tulathromycin B is a semi-synthetic macrolide antibiotic that is part of the triamilide subclass. It is primarily used in veterinary medicine to treat respiratory diseases in cattle and swine. This compound is one of the two regio-isomers of tulathromycin, with tulathromycin A being the predominant isomer. This compound is controlled as an impurity in the active substance .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tulathromycin B interacts with the 23s ribosomal subunit of bacteria, inhibiting the transpeptidation process and blocking peptide chain synthesis and elongation . This interaction disrupts protein synthesis in the pathogen, leading to its death .

Cellular Effects

This compound accumulates in target tissues such as neutrophils and alveolar macrophages, where it is slowly released, maintaining effective drug concentrations for extended periods . This lung-targeting pharmacokinetic characteristic makes it beneficial for the prevention and treatment of respiratory diseases .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis, and leading to bacterial death . It has three basic amino groups in its chemical structure, which gives the molecule a high positive charge. This electrostatic charge enhances the drug’s ability to penetrate the outer polysaccharide layer of Gram-negative bacteria, resulting in a good killing effect .

Temporal Effects in Laboratory Settings

After intravenous injection of this compound, the elimination half-life is approximately 72.20 hours, indicating that this compound is slowly eliminated and widely distributed in the body .

Dosage Effects in Animal Models

The effects of this compound vary with dosage. It is recommended to evaluate the treatment effect 48 hours after administration .

Metabolic Pathways

It is known that this compound is slowly released from target tissues, suggesting that it may undergo slow metabolism and elimination .

Transport and Distribution

This compound is distributed widely in the body after administration, with a particular affinity for lung tissue, which is beneficial for the treatment of respiratory diseases .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tulathromycin B involves several steps, starting from azithromycin A as the raw material. The process includes the protection of the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain double-protective azithromycin A. This is followed by Swern oxidation to the 4’'-hydroxy group . A novel process for the preparation of this compound has been developed, which uses fewer steps and does not require the prior protection of functional groups .

Industrial Production Methods

Industrial production of this compound typically involves the use of azithromycin A as a starting material. The process includes protection, oxidation, and deprotection steps to yield the final product. The production methods are designed to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tulathromycin B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a mixture of tulathromycin A and B, with this compound being controlled as an impurity .

Properties

IUPAC Name

(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBMHQVCOAWRCT-QPTWMBCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H79N3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

806.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

280755-12-6
Record name Tulathromycin B [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TULATHROMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the challenges associated with obtaining pure Tulathromycin A and Tulathromycin B?

A: Both research papers [, ] highlight the difficulty in separating Tulathromycin A and this compound from the crude product mixture. This suggests that these compounds possess similar physicochemical properties, making traditional separation techniques challenging and potentially costly. The need for a specific and efficient separation method, as described in the papers, emphasizes the significance of purity for these compounds, likely for analytical and potentially therapeutic applications.

Q2: What is the significance of developing a method to separate Tulathromycin A and this compound?

A: The development of a method to efficiently separate Tulathromycin A and this compound, as described in the research [, ], holds several key implications:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.